molecular formula C7H8N4S3 B1332682 5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine CAS No. 124425-81-6

5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine

Cat. No. B1332682
M. Wt: 244.4 g/mol
InChI Key: LMRBXUQMWJJWBE-UHFFFAOYSA-N
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Description

The compound "5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. This class of compounds is known for its diverse pharmacological activities and its potential use in various applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions and the use of various substituents to modify the core structure for desired properties. For example, the ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, other derivatives, such as the adamantane-1,3,4-thiadiazole hybrids, were synthesized and their crystal structures determined at low temperature . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported and characterized by various spectroscopic techniques and single-crystal X-ray diffraction . The molecular structure in the crystalline phase of these compounds often reveals interesting features such as hydrogen bonding and the orientation of substituents, which can influence the compound's properties and interactions .

Chemical Reactions Analysis

1,3,4-thiadiazole derivatives can participate in various chemical reactions, primarily due to the presence of reactive functional groups such as the amino group. The reactivity can be influenced by the nature of the substituents attached to the thiadiazole ring. For example, the presence of halogen substituents can lead to isostructural behavior and the formation of supramolecular constructs . The interactions between molecules, including hydrogen bonding and (\pi)-interactions, are crucial in the formation of these structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. The presence of different substituents can significantly alter these properties. For example, the compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole exhibited a notable first-order hyperpolarizability, suggesting potential applications as a nonlinear optical (NLO) material . The vibrational analysis of these compounds, as well as their electronic properties, can be studied using spectroscopic methods and quantum chemical calculations . The crystallographic studies provide insights into the solid-state properties, such as the unit cell parameters and the nature of intermolecular interactions .

Scientific Research Applications

Synthesis and Structural Analysis

Syntheses and Structural Studies : 5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine and its derivatives have been synthesized and characterized using various techniques such as IR, NMR, and X-ray diffraction. The structures of these compounds are often stabilized through intramolecular and intermolecular hydrogen bonding, indicating complex molecular interactions. These studies also involve the use of Density Functional Theory (DFT) for geometry optimization, comparing the obtained geometrical parameters with single crystal X-ray data. These compounds exhibit stability as indicated by the negative values of HOMO and LUMO energies, suggesting potential for various applications (Dani et al., 2013).

Biological and Pharmacological Applications

Antiproliferative and Antimicrobial Properties : The core structure of 1,3,4-thiadiazole, which is similar to the chemical , has been used predominantly as a pharmacological scaffold. Schiff bases derived from such compounds have been designed, synthesized, and shown to possess significant biological activities including DNA protective abilities and strong antimicrobial activities against various strains. Some compounds have also exhibited cytotoxicity against cancer cell lines, indicating potential applications in chemotherapy (Gür et al., 2020).

Fluorescence Studies

Spectroscopic and Theoretical Studies : Compounds related to 5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine have been studied for fluorescence effects. These effects are influenced by molecular aggregation, charge transfer effects, and the presence of specific functional groups like the secondary amine moiety. The research combines experimental and theoretical methods (like DFT) to understand the microscopic origins of these phenomena, indicating potential applications in fields requiring fluorescence-based techniques (Matwijczuk et al., 2018).

Material Science Applications

Dyeing Performance of Thiadiazole Derivatives : Thiadiazole derivatives, related to 5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine, have been synthesized and characterized for their dyeing performance on nylon fabric. The compounds have been assessed based on their yield, melting point, elemental analysis, and spectroscopic data, indicating potential applications in the textile industry (Malik et al., 2018).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given that other 1,3,4-thiadiazole derivatives have shown promising results in various biological assays .

properties

IUPAC Name

5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S3/c1-4-9-5(2-12-4)3-13-7-11-10-6(8)14-7/h2H,3H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRBXUQMWJJWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363629
Record name 5-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine

CAS RN

124425-81-6
Record name 5-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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